molecular formula C3H4F2 B1253990 3,3-Difluoroprop-1-ene CAS No. 430-62-6

3,3-Difluoroprop-1-ene

Cat. No. B1253990
CAS RN: 430-62-6
M. Wt: 78.06 g/mol
InChI Key: BUMFHKJRHRUGNU-UHFFFAOYSA-N
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Description

3,3-Difluoroprop-1-ene , also known as 3-Bromo-3,3-difluoroprop-1-ene , is a chemical compound with the molecular formula C₃H₃BrF₂ . It is a colorless liquid with a molecular weight of approximately 156.96 g/mol . This compound is of interest in various research fields due to its unique properties and potential applications .


Synthesis Analysis

The synthesis of 3,3-Difluoroprop-1-ene involves the introduction of fluorine atoms onto a propene backbone. One common method for its preparation is through halogenation of propene derivatives. For instance, 3,3-Difluoroprop-1-ene can be synthesized by brominating 3,3-difluoropropene. The reaction proceeds under controlled conditions, and the resulting product is typically purified by distillation or other suitable methods .


Molecular Structure Analysis

The molecular structure of 3,3-Difluoroprop-1-ene consists of a propene (propylene) backbone with two fluorine atoms and one bromine atom attached. The arrangement of these atoms influences its reactivity and physical properties. The compound’s compact structure contributes to its stability and suitability for various applications .


Chemical Reactions Analysis

  • Polymerization : Under appropriate conditions, it can polymerize to form longer chains or copolymers .


Physical And Chemical Properties Analysis

  • Refractive Index (n20D) : Predicted to be 1.40 .

Scientific Research Applications

Environmental Applications

3,3-Difluoroprop-1-ene, and its derivatives, like 2,3,3,3-tetrafluoroprop-1-ene, are noted for their environmental benefits. Specifically, 2,3,3,3-tetrafluoroprop-1-ene has been used in car air-conditioning systems due to its environmentally friendly nature. Its P−V−T properties have been extensively studied, emphasizing its potential as an environmentally friendly refrigerant (Nicola et al., 2010).

Applications in Synthesis and Drug Development

The chemistry of fluorinated olefins, including 3,3-Difluoroprop-1-ene, is crucial in medicinal chemistry. For example, the synthesis of CF3-containing vinyl ethers from fluorinated olefins like 2,3,3,3-tetrafluoroprop-1-ene has been reported, showcasing their utility in creating complex molecular structures (Hiraoka et al., 2015). Additionally, the introduction of the 3,3,3-trifluoroprop-1-enyl group in drug molecules has shown promise in enhancing pharmaceutical activity, as evidenced by the synthesis of an indometacin analogue bearing this group (Ikeda, 2019).

Applications in Materials Science

In the field of materials science, derivatives of 3,3-Difluoroprop-1-ene have been explored for their potential use in lithium-ion batteries. For instance, 1,1-difluoro-1-alkenes, closely related to 3,3-Difluoroprop-1-ene, have been investigated as electrolyte additives, aiming to improve the performance of high-charge-voltage lithium-ion batteries (Kubota et al., 2012).

Applications in Chemical Synthesis

The compound and its derivatives are widely used in synthetic chemistry. For example, the synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans demonstrates the use of palladium-catalyzed cycloisomerization in creating complex fluorinated structures (Zhang et al., 2007). Furthermore, the creation of cyclopropenes from reactions involving derivatives of 3,3-Difluoroprop-1-ene highlights its utility in generating unique molecular frameworks (Birchall et al., 1981).

Safety And Hazards

  • Environmental Impact : Dispose of it according to local regulations to prevent environmental contamination .

Future Directions

Research on 3,3-Difluoroprop-1-ene continues to explore its applications in materials science, pharmaceuticals, and organic synthesis. Future studies may focus on optimizing its synthesis, understanding its reactivity, and developing novel derivatives with tailored properties .

properties

IUPAC Name

3,3-difluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2/c1-2-3(4)5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMFHKJRHRUGNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503615
Record name 3,3-Difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroprop-1-ene

CAS RN

430-62-6
Record name 3,3-Difluoroprop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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